3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline
Description
3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline (CAS: 1021077-25-7) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₃F₂N and a molecular weight of 233.26 g/mol. Its structure comprises a 4-methylaniline backbone substituted with a fluorine atom at position 3 and an N-bound 2-fluorobenzyl group. This compound is part of a broader class of fluorinated anilines, which are of interest in pharmaceutical and agrochemical research due to their tunable electronic properties and metabolic stability .
Properties
IUPAC Name |
3-fluoro-N-[(2-fluorophenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-6-7-12(8-14(10)16)17-9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGZENQOABEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Fluorination: The nitro group is then replaced with a fluorine atom using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).
Reduction: The nitro group is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Benzylation: The resulting amine is then benzylated with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals with enhanced efficacy and environmental stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Key analogs differ in fluorine and methyl group positions, which influence electronic and steric properties:
| Compound Name | CAS | Substituents (Aniline Ring) | Benzyl Group Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline | 1021077-25-7 | 3-F, 4-CH₃ | 2-F | 233.26 |
| 2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline | 1039823-53-4 | 2-F, 4-CH₃ | 2-F | 233.26 |
| 3-Fluoro-N-(3-fluorobenzyl)-4-methylaniline | - | 3-F, 4-CH₃ | 3-F | 233.26 |
| N-(2-Fluorobenzyl)-4-methylaniline | 723753-88-6 | 4-CH₃ | 2-F | 215.26 |
Electronic Effects :
Spectroscopic Characteristics
Fluorine substituents complicate NMR analysis due to scalar coupling. For example:
- In this compound, the ¹H NMR spectrum shows splitting patterns from coupling between fluorine and adjacent protons. This contrasts with non-fluorinated analogs like N-(2-fluorobenzyl)-4-methylaniline, where fewer coupling interactions occur .
- Mass spectrometry (MS) data for fluorobenzyl-substituted compounds often include fragments like C₇H₆F⁺ (m/z = 109.0448), as seen in analogs such as 25B-NBF .
Metabolic Stability and Biotransformation
- Fluorine substitution influences metabolic pathways. For 4-fluoro-N-methylaniline, cytochrome P450 and flavin-containing monooxygenase (FMO) catalyze N-demethylation and hydroxylation. The 3-fluoro analog may resist certain oxidation pathways due to steric hindrance, enhancing metabolic stability compared to para-fluoro isomers .
- The 2-fluorobenzyl group may slow enzymatic cleavage of the N-benzyl bond, further improving stability .
Physicochemical Properties
- Lipophilicity: The 4-methyl group increases lipophilicity (logP ≈ 3.5), enhancing membrane permeability compared to non-methylated analogs like N-(2-fluorobenzyl)aniline (logP ≈ 2.8) .
- Solubility : Fluorine's electronegativity reduces aqueous solubility (estimated <1 mg/mL), necessitating formulation strategies for biomedical applications .
Biological Activity
3-Fluoro-N-(2-fluorobenzyl)-4-methylaniline is a fluorinated organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by the presence of fluorine atoms and a methylaniline moiety, suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a fluorobenzyl group attached to a methylaniline structure, which may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related aniline derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
Anticancer Activity
Fluorinated anilines have been explored for their anticancer properties. A study focusing on structurally related compounds demonstrated that modifications in the aniline structure could enhance cytotoxicity against cancer cell lines. The presence of fluorine atoms is believed to increase lipophilicity, thereby improving cell membrane penetration and leading to enhanced therapeutic effects.
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. Fluorinated groups can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This interaction may lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
